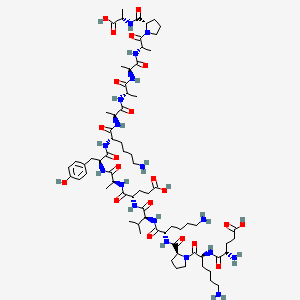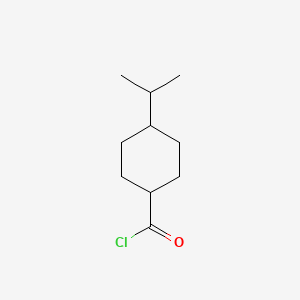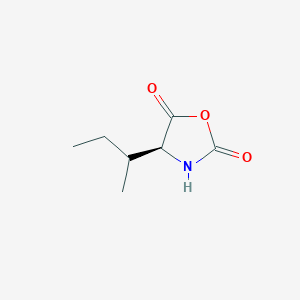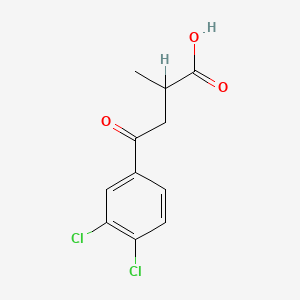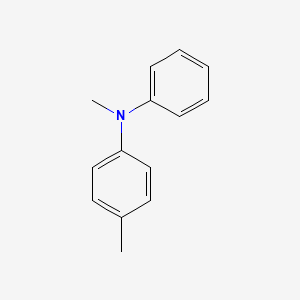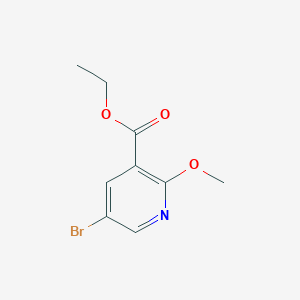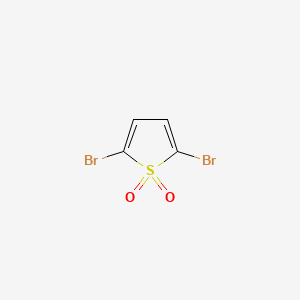
2,5-ジブロモチオフェン 1,1-ジオキシド
概要
説明
2,5-Dibromothiophene 1,1-dioxide is a chemical compound with the molecular formula C4H2Br2O2S . It has an average mass of 273.931 Da and a monoisotopic mass of 271.814209 Da .
Molecular Structure Analysis
The molecular structure of 2,5-Dibromothiophene 1,1-dioxide consists of 9 heavy atoms . It has 2 hydrogen bond acceptors and no hydrogen bond donors . The compound is not freely rotating .Physical And Chemical Properties Analysis
2,5-Dibromothiophene 1,1-dioxide has a density of 2.6±0.1 g/cm³ . It has a boiling point of 329.4±42.0 °C at 760 mmHg . The compound has a vapor pressure of 0.0±0.7 mmHg at 25°C and an enthalpy of vaporization of 54.9±3.0 kJ/mol . Its flash point is 153.0±27.9 °C . The index of refraction is 1.721 .科学的研究の応用
有機エレクトロニクス
2,5-ジブロモチオフェン 1,1-ジオキシド: は、有機エレクトロニクス分野において貴重な構成要素です。高い電子親和性と安定な半導体薄膜を形成する能力により、有機電界効果トランジスタ(OFET)、有機太陽電池(OPV)、有機発光ダイオード(OLED)などの用途に最適です。 この化合物の臭素原子は、さらなる官能基化のための反応性部位であり、さまざまな有機電子材料の合成を可能にします .
医薬品研究
医薬品研究では、2,5-ジブロモチオフェン 1,1-ジオキシドは、さまざまな生物活性分子の合成の前駆体として役立ちます。 その反応性により、パラジウム触媒カップリング反応を通じてファーマコフォアを導入することができ、新しい薬物や治療薬の開発につながります .
材料科学
この化合物は、新しいポリマー材料の開発において材料科学で利用されています。 重合反応を起こす能力があるため、コーティング、センサー、その他の用途向けに高度な材料を開発するために不可欠な、特定の電気的および光学的特性を持つポリマーを作成するために使用できます .
化学合成
2,5-ジブロモチオフェン 1,1-ジオキシド: は、化学合成において汎用性の高い試薬です。これは、さまざまなクロスカップリング反応を受けられるジハロゲン化化合物として、複雑な有機分子の調製に使用されます。 これは、チオフェン誘導体の合成における炭素-硫黄結合の構築のための貴重なツールになります .
環境研究
環境研究における直接的な用途は十分に文書化されていませんが、2,5-ジブロモチオフェン 1,1-ジオキシドのような化合物は、硫黄を含む複素環式化合物の環境運命を研究するためのモデル化合物として使用できます。 それらは、同様の構造の分解プロセスと潜在的な環境への影響を理解するのに役立ちます .
分析化学
分析化学では、2,5-ジブロモチオフェン 1,1-ジオキシドは、さまざまなクロマトグラフィーおよび分光法において標準または参照化合物として使用できます。 その明確に定義された構造と特性により、機器の較正と新しい分析技術の開発が可能になります .
作用機序
Target of Action
The primary targets of 2,5-Dibromothiophene 1,1-dioxide Thiophene compounds, in general, are known to interact with various biological targets due to their aromatic nature .
Mode of Action
The exact mode of action of 2,5-Dibromothiophene 1,1-dioxide It’s known that 2,5-dibromothiophene polymerizes by debromination with magnesium catalyzed by nickel compounds to form poly (2,5- thienylene) . This suggests that 2,5-Dibromothiophene 1,1-dioxide might undergo similar reactions.
Pharmacokinetics
The pharmacokinetic properties of 2,5-Dibromothiophene 1,1-dioxide Some general properties can be inferred from its chemical structure . It has a high gastrointestinal absorption and is BBB permeant . Its Log Kp (skin permeation) is -6.57 cm/s .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,5-Dibromothiophene 1,1-dioxide . For instance, its storage conditions can affect its stability . It should be kept in a dark place, sealed in dry conditions, and at a temperature of 2-8°C
実験室実験の利点と制限
The main advantage of using 2,5-Dibromothiophene 1,1-dioxide for laboratory experiments is its high reactivity and ability to form stable complexes with transition metals. Additionally, 2,5-Dibromothiophene 1,1-dioxide is relatively inexpensive and easy to obtain. However, there are some limitations to using 2,5-Dibromothiophene 1,1-dioxide for laboratory experiments. For example, the compound is highly toxic and should be handled with caution. Additionally, 2,5-Dibromothiophene 1,1-dioxide has a relatively short shelf life and should be stored in an airtight container in a cool, dry place.
将来の方向性
Given the range of biochemical and physiological effects of 2,5-Dibromothiophene 1,1-dioxide, there are a number of potential future directions for research involving the compound. These include further research into the mechanism of action of 2,5-Dibromothiophene 1,1-dioxide, as well as research into the potential therapeutic applications of the compound. Additionally, further research into the synthesis of 2,5-Dibromothiophene 1,1-dioxide and the development of new methods for its synthesis could lead to new and improved laboratory experiments. Furthermore, research into the use of 2,5-Dibromothiophene 1,1-dioxide as an oxidizing agent in the synthesis of organic compounds could lead to the development of new and improved compounds. Finally, research into the use of 2,5-Dibromothiophene 1,1-dioxide in the synthesis of dyes and pigments could lead to the development of new and improved colorants.
Safety and Hazards
生化学分析
Biochemical Properties
2,5-Dibromothiophene 1,1-dioxide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction between 2,5-Dibromothiophene 1,1-dioxide and cytochrome P450 can lead to the inhibition of the enzyme’s activity, affecting the metabolic pathways in which it is involved. Additionally, this compound can interact with proteins that contain thiol groups, leading to the formation of covalent bonds and potential alterations in protein function .
Cellular Effects
The effects of 2,5-Dibromothiophene 1,1-dioxide on cellular processes are diverse. In various cell types, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 2,5-Dibromothiophene 1,1-dioxide can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, leading to changes in cell proliferation and apoptosis. Furthermore, it can affect the expression of genes involved in oxidative stress responses, thereby impacting cellular redox balance .
Molecular Mechanism
At the molecular level, 2,5-Dibromothiophene 1,1-dioxide exerts its effects through several mechanisms. One key mechanism is the binding interaction with biomolecules such as enzymes and proteins. For example, the compound can bind to the active site of cytochrome P450, leading to enzyme inhibition. Additionally, 2,5-Dibromothiophene 1,1-dioxide can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in the upregulation or downregulation of specific genes, thereby influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,5-Dibromothiophene 1,1-dioxide can change over time. The stability of the compound is an important factor, as it can degrade under certain conditions, leading to a decrease in its efficacy. Studies have shown that 2,5-Dibromothiophene 1,1-dioxide can undergo degradation when exposed to light and heat, which can affect its long-term impact on cellular function. Additionally, prolonged exposure to the compound can lead to adaptive responses in cells, such as the upregulation of detoxification enzymes .
Dosage Effects in Animal Models
The effects of 2,5-Dibromothiophene 1,1-dioxide vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions without causing significant adverse effects. At higher doses, 2,5-Dibromothiophene 1,1-dioxide can induce toxic effects, including liver damage and oxidative stress. Threshold effects have been observed, where a certain dosage level leads to a marked increase in toxicity, highlighting the importance of dose optimization in experimental studies .
Metabolic Pathways
2,5-Dibromothiophene 1,1-dioxide is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates. These intermediates can further interact with cellular components, affecting metabolic flux and metabolite levels. The compound’s metabolism can also influence the production of reactive oxygen species (ROS), which play a role in cellular signaling and stress responses .
Transport and Distribution
The transport and distribution of 2,5-Dibromothiophene 1,1-dioxide within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation. The distribution of 2,5-Dibromothiophene 1,1-dioxide can also be influenced by its lipophilicity, which determines its ability to cross cellular membranes .
Subcellular Localization
The subcellular localization of 2,5-Dibromothiophene 1,1-dioxide is an important factor in its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, the presence of sulfone and bromine groups can affect the compound’s interaction with cellular organelles, impacting its overall biochemical activity .
特性
IUPAC Name |
2,5-dibromothiophene 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Br2O2S/c5-3-1-2-4(6)9(3,7)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKJJLFANVUXGGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(S(=O)(=O)C(=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Br2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89088-95-9 | |
| Record name | 2,5-Dibromothiophene 1,1-Dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



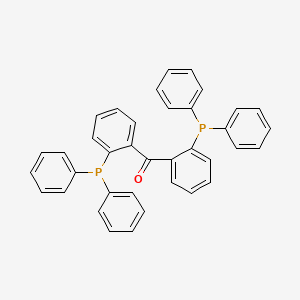
![N-{(1s,2r)-1-(3,5-Difluorobenzyl)-2-Hydroxy-2-[(2r,4r)-4-Phenoxypyrrolidin-2-Yl]ethyl}-3-{[(2r)-2-(Methoxymethyl)pyrrolidin-1-Yl]carbonyl}-5-Methylbenzamide](/img/structure/B1640692.png)

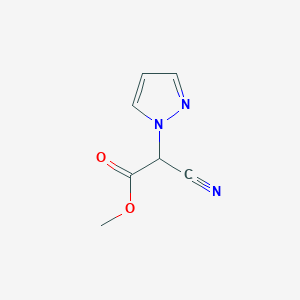

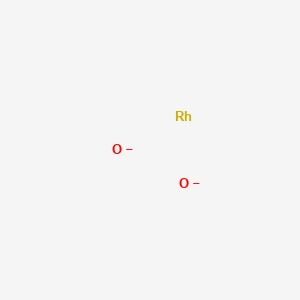
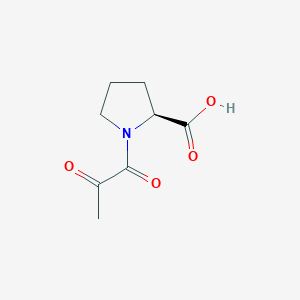
![2,2'-[1,4-Phenylenebis(methyleneimino-4,1-phenyleneoxy)]bis[2-methylpropanoic acid]](/img/structure/B1640712.png)
